molecular formula C9H7N3S2 B4624018 Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Cat. No.: B4624018
M. Wt: 221.3 g/mol
InChI Key: HKRYWEWCGOQQBH-UHFFFAOYSA-N
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Description

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- is a compound with the molecular formula C9H7N3S2. It is a derivative of benzothiazole, a class of sulfur-containing heterocycles known for their significant biological and pharmaceutical activities. This compound is characterized by the presence of an acetonitrile group attached to a benzothiazole ring substituted with an amino and thio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. For instance, the use of microwave-accelerated condensation reactions in ionic liquids has been explored to achieve high yields under solvent and catalyst-free conditions . Additionally, visible light-mediated synthesis using disulfide photosensitizers has been developed to generate key oxidants for the dehydrogenation step .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .

Scientific Research Applications

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent materials, imaging reagents, and electroluminescent devices.

Mechanism of Action

The mechanism of action of Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler compound with the formula H2N−CH2−C≡N, known for its instability at room temperature and its use in the synthesis of nitrogen-containing heterocycles.

    Acetonitrile: A highly volatile and aprotic polar organic solvent, widely used in analytical chemistry.

Uniqueness

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- is unique due to its combination of an acetonitrile group with a benzothiazole ring, which imparts significant biological activity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-3-4-13-9-12-7-2-1-6(11)5-8(7)14-9/h1-2,5H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYWEWCGOQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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